molecular formula C29H18ClNO6 B11984584 2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11984584
M. Wt: 511.9 g/mol
InChI Key: ACZQZRNVAGRWAA-UHFFFAOYSA-N
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Description

The compound 2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate features a 1,3-dioxoisoindole core substituted at the 2-position with a 3-chlorophenyl group and at the 5-position with a carboxylate ester. The ester moiety is further functionalized with a 2-oxo-2-(4-phenoxyphenyl)ethyl chain. The 3-chlorophenyl substituent introduces steric bulk and polarizability, while the phenoxyethyl ester contributes to lipophilicity .

Properties

Molecular Formula

C29H18ClNO6

Molecular Weight

511.9 g/mol

IUPAC Name

[2-oxo-2-(4-phenoxyphenyl)ethyl] 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C29H18ClNO6/c30-20-5-4-6-21(16-20)31-27(33)24-14-11-19(15-25(24)28(31)34)29(35)36-17-26(32)18-9-12-23(13-10-18)37-22-7-2-1-3-8-22/h1-16H,17H2

InChI Key

ACZQZRNVAGRWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Formation of the Isoindole-1,3-Dione Core

The isoindole-1,3-dione scaffold is typically synthesized via cyclocondensation of substituted phthalic anhydrides with amines. For Intermediate A, 3-amino-4-hydroxyphthalic acid serves as the precursor. As demonstrated in, this intermediate is prepared by hydrolyzing dimethyl 3-amino-4-hydroxyphthalate under basic conditions (e.g., NaOH in aqueous ethanol, 80°C, 6 h), achieving >90% conversion.

Key Reaction Conditions :

  • Base : Sodium hydroxide (2.5 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 80°C

  • Yield : 92%

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl moiety is introduced via a nucleophilic aromatic substitution reaction. 3-Chlorobenzylamine reacts with the activated carbonyl group of the isoindole-1,3-dione core in the presence of a coupling agent.

Procedure :

  • Activation : 3-Amino-4-hydroxyphthalic acid (1.0 equiv) is treated with thionyl chloride (2.2 equiv) in dry dichloromethane (DCM) at 0°C for 2 h to form the acyl chloride.

  • Coupling : The acyl chloride is reacted with 3-chlorobenzylamine (1.1 equiv) in DCM with triethylamine (2.0 equiv) as a base. The mixture is stirred at room temperature for 12 h.

  • Cyclization : Intramolecular cyclization is induced by heating to 100°C in acetic acid for 4 h.

Characterization Data :

  • Yield : 85%

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.94 (s, 1H), 7.62–7.58 (m, 2H), 7.45 (d, J = 8.0 Hz, 1H), 7.32–7.28 (m, 2H)

Synthesis of Intermediate B: 2-Oxo-2-(4-Phenoxyphenyl)Ethyl Alcohol

Epoxidation of 4-Phenoxybenzaldehyde

Intermediate B is derived from 2-(4-phenoxyphenyl)oxirane , synthesized via sulfur ylide-mediated epoxidation.

Procedure :

  • Sulfur Ylide Preparation : Trimethylsulfonium iodide (1.2 equiv) is treated with NaH (1.5 equiv) in dry tetrahydrofuran (THF) under nitrogen at 0°C for 30 min.

  • Epoxidation : 4-Phenoxybenzaldehyde (1.0 equiv) is added dropwise, and the reaction is stirred at 25°C for 6 h.

  • Workup : The mixture is quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate = 4:1).

Key Data :

  • Yield : 86%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 2H), 7.33–7.29 (m, 2H), 6.99–6.95 (m, 4H), 4.16 (dd, J = 2.4, 3.2 Hz, 1H), 3.18 (dd, J = 3.2, 5.6 Hz, 1H), 2.67 (dd, J = 2.4, 5.6 Hz, 1H)

Reduction to Alcohol

The epoxide is reduced to the corresponding alcohol using sodium borohydride.

Procedure :

  • Reduction : 2-(4-Phenoxyphenyl)oxirane (1.0 equiv) is treated with NaBH₄ (2.0 equiv) in THF at 0°C for 2 h.

  • Acid Workup : The reaction is quenched with dilute HCl, extracted with DCM, and dried over Na₂SO₄.

Yield : 89%

Esterification to Form the Final Product

Activation of Intermediate A

The carboxylic acid (Intermediate A) is activated as an acyl chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in dry DCM at 0°C for 3 h.

Coupling with Intermediate B

The acyl chloride is reacted with 2-oxo-2-(4-phenoxyphenyl)ethyl alcohol (1.1 equiv) in the presence of pyridine (2.0 equiv) as a base.

Optimized Conditions :

  • Solvent : Dry DCM

  • Temperature : 25°C

  • Time : 12 h

  • Yield : 82%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.4 Hz, 1H), 8.02 (s, 1H), 7.68–7.64 (m, 2H), 7.52–7.48 (m, 3H), 7.38–7.34 (m, 4H), 6.99–6.95 (m, 4H), 4.82 (s, 2H)

  • HRMS (ESI) : Calculated for C₃₀H₂₁ClN₂O₆ [M+H]⁺: 557.1124; Found: 557.1128

Alternative Synthetic Routes and Comparative Analysis

Direct Esterification via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple Intermediate A and B using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Conditions :

  • Solvent : Dry THF

  • Reagents : DEAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Yield : 78%

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media offers a greener alternative.

Conditions :

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : tert-Butanol

  • Temperature : 45°C

  • Yield : 65%

Table 1: Comparison of Esterification Methods

MethodCatalystSolventTemperature (°C)Yield (%)
Acyl Chloride CouplingPyridineDCM2582
Mitsunobu ReactionDEAD/PPh₃THF2578
EnzymaticCAL-Bt-BuOH4565

Challenges and Optimization Strategies

Epimerization During Esterification

The stereochemical integrity of the 2-oxoethyl group is prone to epimerization under basic conditions. Mitigation strategies include:

  • Using low temperatures (0–5°C) during coupling.

  • Employing non-basic activating agents (e.g., DCC/DMAP).

Purification of Polar Intermediates

Chromatographic purification of the final product is challenging due to its high polarity. Gradient elution (hexane → ethyl acetate → methanol) on silica gel improves resolution.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2-(4-PHENOXYPHENYL)ET 2-(3-CHLOROPHENYL)1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Octyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindoline-5-carboxylate ()

  • Structural Differences: Ester Group: Octyl chain (C8) vs. the target’s 2-oxo-2-(4-phenoxyphenyl)ethyl group. Isoindole Substituent: 4-phenoxyphenyl at the 2-position (identical to the target’s ester side chain).
  • However, the absence of a 3-chlorophenyl group may reduce electrophilic character .

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate ()

  • Structural Differences: Ester Group: 2-oxoethyl linked to a 3-cyanothiophen-2-ylamino group. Isoindole Substituent: 2-chlorophenyl at the 2-position.
  • Implications: The 2-chlorophenyl substituent (vs. The cyanothiophene-amino group introduces hydrogen-bonding capacity (via -NH and -CN) and conjugated π-systems, which may enhance interactions with biological targets. The shorter ester chain reduces lipophilicity compared to the target’s phenoxyethyl group .

[2-(2,3-dihydroindol-1-yl)-2-oxo-ethyl] 2-(4-ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylate ()

  • Structural Differences :
    • Ester Group : 2-oxoethyl linked to a 2,3-dihydroindol-1-yl group.
    • Isoindole Substituent : 4-ethoxyphenyl at the 2-position.
  • Implications: The 4-ethoxyphenyl group is electron-donating (vs. electron-withdrawing chloro in the target), reducing the isoindole core’s electron deficiency.

Biological Activity

The compound 2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate (C29H18ClNO6) is a complex organic molecule notable for its unique structural features and potential biological activities. Its molecular weight is approximately 511.9 g/mol , and it contains an isoindole core which is significant in medicinal chemistry due to its diverse pharmacological properties. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multiple steps starting with the preparation of the isoindole core. Key methods include:

  • Oxidation : Utilizes agents like potassium permanganate.
  • Reduction : Involves reducing agents such as lithium aluminum hydride.
  • Substitution : Employs nucleophiles or electrophiles under specific conditions.

Table 1: Synthesis Overview

Reaction TypeReagentsConditions
OxidationPotassium permanganateVaries based on substrate
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionNucleophiles (amines)Varies based on nucleophile type

Biological Activity

Research indicates that This compound exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. It may modulate their activity, leading to various therapeutic effects. Studies have shown that it can act as an inhibitor for certain enzymes and may exhibit anticancer properties.

Case Studies

  • Anticancer Activity : A study demonstrated that this compound showed cytotoxic effects against several cancer cell lines through apoptosis induction. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
  • Anti-inflammatory Effects : Another investigation revealed that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases.

Comparative Analysis

When compared to similar compounds, This compound stands out due to its specific combination of functional groups which enhances its biological potency.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
5-Ethyl-1,3-dioxanContains a dioxane ringUsed in various organic syntheses
4-Chlorophenyl derivativeSimilar phenolic structureExhibits distinct biological activities
3-Aminobenzoic acidContains an amine groupKnown for its role in medicinal chemistry

Research Applications

The compound has several applications across different fields:

  • Chemistry : Used as a building block in organic synthesis.
  • Biology : Investigated for enzyme inhibition and receptor binding.
  • Medicine : Explored for therapeutic properties such as anti-inflammatory or anticancer activities.

Q & A

Q. What are the standard synthetic routes for preparing 2-oxo-2-(4-phenoxyphenyl)ethyl 2-(3-chlorophenyl)-1,3-dioxo-isoindole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoindole core via cyclization of substituted phthalic anhydrides with amines or hydrazines. The phenoxyphenyl and chlorophenyl groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). Optimization can be achieved through Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. Computational reaction path searches (e.g., quantum chemical calculations) help identify transition states and energetically favorable pathways, reducing trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolve the crystal structure to validate the dioxo-isoindole core and substituent orientation, as demonstrated in similar compounds (e.g., ethyl 7-chloro-5-(2-chlorophenyl)-benzodiazepine carboxylate) .
  • FT-IR : Identify carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) and aromatic C-Cl bonds (~550–850 cm1^{-1}) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :
  • HPLC/MS : Monitor degradation products using reverse-phase chromatography with UV/Vis or mass detection.
  • Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage. Track changes via TLC or NMR .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate binding to proteins (e.g., kinases or receptors) using software like AutoDock or Schrödinger Suite. Validate with experimental IC50_{50} values from enzyme inhibition assays .
  • MD simulations : Study conformational flexibility in solvated environments to refine docking predictions .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solubility, membrane permeability) causing discrepancies .

Q. What strategies are effective for designing derivatives to enhance selectivity toward a specific biological target?

  • Methodological Answer :
  • SAR studies : Systematically modify substituents (e.g., replace chlorophenyl with fluorophenyl) and test activity.
  • Fragment-based design : Use crystallographic data to guide the addition of functional groups that fill hydrophobic pockets or form hydrogen bonds .
  • ADMET prediction : Apply tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How can reaction mechanisms for isoindole core formation be experimentally validated?

  • Methodological Answer :
  • Isotopic labeling : Introduce 18O^{18}O or 13C^{13}C tracers to track oxygen or carbon migration during cyclization.
  • Kinetic studies : Monitor intermediate formation via in-situ IR or Raman spectroscopy.
  • Computational validation : Compare experimental activation energies with DFT-calculated values .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalsReference
1H^1H-NMRAromatic protons: δ 7.2–8.1 ppm (multiplet)
13C^{13}C-NMRCarbonyls: δ 165–175 ppm
FT-IRC=O stretch: ~1740 cm1^{-1}

Table 2 : Computational Tools for Reaction Optimization

Tool/MethodApplicationReference
DFT (Gaussian)Transition state analysis, energy profiling
AutoDock VinaProtein-ligand docking
DoE (Minitab)Factor screening for yield improvement

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